molecular formula C12H11N<br>C6H5NHC6H5<br>C12H11N B1679370 Diphenylamine CAS No. 122-39-4

Diphenylamine

Cat. No. B1679370
CAS RN: 122-39-4
M. Wt: 169.22 g/mol
InChI Key: DMBHHRLKUKUOEG-UHFFFAOYSA-N
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Description

Diphenylamine is a crystalline compound with a pleasant smell, primarily used in the manufacture of dyes and as an indicator .


Synthesis Analysis

Diphenylamine is synthesized by the condensation of aniline with oxygen-containing compounds. The kinetics of diphenylamine synthesis from aniline and cyclohexanol over a NiSnMg catalyst has been studied .


Molecular Structure Analysis

Diphenylamine has a molecular formula of C12H11N. It has an average mass of 169.222 Da and a mono-isotopic mass of 169.089142 Da .


Chemical Reactions Analysis

Diphenylamine undergoes various cyclisation reactions. With sulfur, it gives phenothiazine, a precursor to pharmaceuticals. With iodine, it undergoes dehydrogenation to give carbazole .


Physical And Chemical Properties Analysis

Diphenylamine is a solid crystalline organic compound with a floral odor. It can be off-white, tan, or possibly brown/amber. The material’s color is dependent on the amount and length of exposure to air and light. It is insoluble in water .

Scientific Research Applications

Environmental Impact and Remediation

Diphenylamine (DPA) and its derivatives are noted for their environmental significance due to their use in various industries, including as stabilizers in explosives and propellants, antioxidants in rubber, and for post-harvest deterioration prevention in crops like apples and pears. The presence of DPA in soil and groundwater has been documented, raising concerns about its potential ecotoxicological impact on aquatic environments, bacteria, and animals. While its biodegradability remains largely unexplored, the need for comprehensive research to fully understand its environmental impact and to develop potential (bio)remediation techniques is emphasized (Drzyzga, 2003).

Soil Biological Activity

The effects of DPA on soil biological activity have been studied, revealing that while it stimulates soil respiration, it shows varying effects on the activity of soil enzymes and the quantity of soil microorganisms. This research provides valuable insights for understanding ecological toxicity indices of pollutants and for mitigating environmental pollution (Wei Li-ping, 2008).

Agricultural Applications

In agriculture, DPA is utilized to control physiological diseases of fruits and vegetables during storage. Its antioxidant properties are particularly effective in preventing the superficial scald of apples and controlling chilling injury in other crops like green bell pepper. Studies have explored the mechanism of DPA in these applications and have investigated the possibility of enhancing the effect of DPA treatment in combination with other post-harvest treatments (Liu Li-da, 2014).

Chemical and Biomolecule Analysis

DPA's role extends into the analytical chemistry realm, particularly in the development of poly(diphenylamine) and its nanohybrids. These are utilized for the detection of chemicals and biomolecules, with their synthesis methods and applications in electrochemical sensors and spectroscopic applications being areas of significant research interest (M. Eswaran et al., 2020).

Bioaugmentation Potential

The potential of DPA-degrading bacteria in bioremediationand biodepuration applications is noteworthy. A particular study identified a Pseudomonas putida strain capable of degrading DPA, presenting a promising approach for the treatment of DPA-contaminated wastewater and soil. This strain's ability to metabolize DPA through the formation of intermediate compounds like aniline and catechol, coupled with its potential to degrade other compounds used in fruit-packaging plants, highlights its bioaugmentation potential for future environmental applications (Perruchon et al., 2015).

Analytical Detection in Food Samples

The determination of DPA residue in food samples, such as fruits, is crucial for ensuring food safety. Research has developed spectrofluorimetric methods combined with multivariate analysis to detect DPA residue efficiently. These methods demonstrate the capability to determine low concentrations of DPA in fruit samples accurately, providing a reliable analytical approach for monitoring DPA residues in the food supply (Alireza Farokhcheh & N. Alizadeh, 2013).

Safety And Hazards

Diphenylamine is toxic if swallowed, in contact with skin, or if inhaled. It is suspected of damaging fertility or the unborn child. It causes damage to organs through prolonged or repeated exposure .

Future Directions

The global Diphenylamine market stood at 1.02 Million Tonnes in 2020 and is forecast to reach 1.56 Million Tonnes by 2030, growing at a healthy CAGR of 4.35% until 2030 .

Relevant Papers There are several papers available for further reading. For instance, a study on the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid . Another paper discusses the structural variations among marketed Diphenylamine NSAIDs .

properties

IUPAC Name

N-phenylaniline
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InChI

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H
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InChI Key

DMBHHRLKUKUOEG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2
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Molecular Formula

C12H11N, Array
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Related CAS

25656-57-9
Record name Poly(diphenylamine)
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DSSTOX Substance ID

DTXSID4021975
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Molecular Weight

169.22 g/mol
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Physical Description

Diphenylamine is a light tan to brown solid with a pleasant odor. Sinks in water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. (fungicide); [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. [fungicide]
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Boiling Point

576 °F at 760 mmHg (NTP, 1992), 302 °C, 302.00 °C. @ 760.00 mm Hg, 576 °F
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Flash Point

307 °F (NTP, 1992), 307 °F, 153 °C OC, 153 °C c.c.
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992), 1 g dissolves in 2.2 ml of alcohol, 4 ml propyl alcohol; Freely sol in benzene, ether, glacial acetic acid, carbon disulfide., Very sol in ethanol, acetone, benzene, carbon tetrachloride, pyridine, ethyl acetate; sol in ether, acetic acid; slightly sol in chloroform, Soluble in oxygenated and aromatic solvents, In water, 53 mg/liter @ 20 °C, 0.053 mg/mL at 20 °C, Solubility in water: very poor, 0.03%
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Density

1.068 at 141.8 °F (USCG, 1999) - Denser than water; will sink, 1.16, 1.2 g/cm³
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Vapor Density

5.82 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.82 (Air= 1), Relative vapor density (air = 1): 5.8, 5.82
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Vapor Pressure

1 mmHg at 226.9 °F ; 60 mmHg at 404.4 °F (NTP, 1992), 0.00067 [mmHg], 6.70X10-4 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible, 1 mmHg at 227 °F, (227 °F): 1 mmHg
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Impurities

Six commercial brands of DPA were analyzed for these impurities: o-cyclohexylaniline was in all samples; p-biphenylamine in 4; o-biphenylamine in 3 and p-cyclohexylaniline in 1., A number of primary and secondary amines have been reported as impurities in commercial DPA, including p-biphenylamine., ...The carcinogen 4-aminodiphenyl may be present as an impurity during manufacturing process. This may be concentrated to significant proportions in tars... At distillation stage... hazard of bladder cancer.
Record name N,N-DIPHENYLAMINE
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Product Name

Diphenylamine

Color/Form

Monoclinic leaflets from dilute alcohol, Crystals, Colorless, tan, amber, or brown crystalline solid.

CAS RN

122-39-4, 68442-68-2
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Melting Point

129 to 131 °F (NTP, 1992), 53-54 °C, 52 - 54 °C, 53 °C, 127 °F
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Synthesis routes and methods I

Procedure details

The acetanilide II (13.5 g), the particular aromatic bromide III (25 g), potassium carbonate (13.2 g) and copper iodide (1.9 g) were heated (190° C.) and stirred overnight. After cooling to room temperature toluene was added and the precipitate filtered. The solution was concentrated and the excess of bromide removed by distillation under reduced pressure. The residue was dissolved in ethanol (200 ml), potassium hydroxide (10.3 g) was added and the mixture refluxed overnight. Ethanol was evaporated, the residue dissolved in dichloromethane, and washed with brine. The organic layer was dried over MgSO4 and concentrated to obtain the crude diphenyl amine.
Quantity
13.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aromatic bromide
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to general procedure B, chlorobenzene (57 mg, 0.50 mmol) reacted with aniline (48 mg, 0.50 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (59 mg, 0.60 mmol) in toluene at 70° C. to give the title compound (73 mg, 86%) as a white solid. The coupling reaction of bromobenzene (158 mg, 1.00 mmol) with aniline (93 mg, 1.00mmol) occurred at room temperature over 4 h using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 to give the title compound (166 mg, 98%): 1H-NMR (400 MHz, CDCl3): δ 7.34 (t, 4H, J=7.8 Hz and 7.5 Hz), 7.14 (d, 4H, J=8.7 Hz), 7.00 (t, 2H, J=7.2 and 7.5 Hz), 5.74 (bs, 1H). 13C{1H}-NMR (100 MHz, CDCl3): δ 143.09, 129.32, 120.97, 117.78. GC/MS(EI): m/z 169 (M+).
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

According to general procedure B, chlorobenzene (57 mg, 0.50 mmol) reacted with aniline (48 mg, 0.50 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (59 mg, 0.60 mmol) in toluene at 70° C. to give the title compound (73 mg, 86%) as a white solid. The coupling reaction of bromobenzene (158 mg, 1.00 mmol) with aniline (93 mg, 1.00mmol) occurred at room temperature over 4 h using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 to give the title compound (166 mg, 98%): 1H-NMR (400 MHz, CDCl3): δ 7.34 (t, 4H, J=7.8 Hz and 7.5 Hz), 7.14 (d, 4H, J=8.7 Hz), 7.00 (t, 2H, J=7.2 and 7.5 Hz), 5.74 (bs, 1H). 13C{1H}-NMR (100 MHz, CDCl3): δ 143.09, 129.32, 120.97, 117.78. GC/MS(EI): m/z 169 (M+).
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
59 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
86%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenylamine
Reactant of Route 2
Reactant of Route 2
Diphenylamine
Reactant of Route 3
Diphenylamine
Reactant of Route 4
Reactant of Route 4
Diphenylamine
Reactant of Route 5
Reactant of Route 5
Diphenylamine
Reactant of Route 6
Diphenylamine

Citations

For This Compound
107,000
Citations
O Drzyzga - Chemosphere, 2003 - Elsevier
Diphenylamine (DPA) is a compound from the third European Union (EU) list of priority pollutants. It was assigned by the EU to Germany to assess and control its environmental risks. …
Number of citations: 230 www.sciencedirect.com
KW Giles, A Myers - Nature, 1965 - nature.com
… In this respect it is our experience that the Burton diphenylamine method 1 … The reagent consists of a 2 per cent diphenylamine and 1· 5 per cent sulphuric acid solution in glacial acetic …
Number of citations: 510 www.nature.com
K Burton - Biochemical journal, 1956 - ncbi.nlm.nih.gov
… Diphenylamine concentration. The colour intensity increased with increasing diphenylamine … At higher concentrations diphenylamine sulphate crystallized out of the reagent. A reagent …
Number of citations: 703 www.ncbi.nlm.nih.gov
JR Thomas, CA Tolman - Journal of the American Chemical …, 1962 - ACS Publications
Kinetic studies show that it is produced from a sequence of reactions between alkylperoxy radicals and diphenylamine which quantitatively follow the requirements of the Boozer-…
Number of citations: 101 pubs.acs.org
GM Richards - Analytical biochemistry, 1974 - Elsevier
A modification of the diphenylamine procedure of Giles and Myers (2) is described which has 30% higher sensitivity and a lower reagent blank than the parent procedure, and is more …
Number of citations: 736 www.sciencedirect.com
MS Karawya, SMA Wahab, MM El-Olemy… - Journal of Natural …, 1984 - ACS Publications
… onion bulbs; other onion organs contained diphenylamine in lower per-centages. Green … diphenylamine, being higher in the former. Cooking was found to decrease the diphenylamine …
Number of citations: 133 pubs.acs.org
C Jeyaprabha, S Sathiyanarayanan, KLN Phani… - Journal of …, 2005 - Elsevier
… In this paper, the performance of poly(diphenylamine) as corrosion inhibitor for iron in 0.5 … performance of the diphenylamine monomer. It has been found that poly(diphenylamine) is an …
Number of citations: 85 www.sciencedirect.com
C Jeyaprabha, S Sathiyanarayanan, G Venkatachari - Electrochimica Acta, 2006 - Elsevier
… ppm of diphenylamine in the presence of 0.5–1.0 × 10 −3 … Diphenylamine is found to be a cathodic inhibitor and the … slopes in the presence of diphenylamine alone and with halide …
Number of citations: 139 www.sciencedirect.com
M Hancharova, K Mazur, K Halicka, D Zając - Journal of Polymer …, 2022 - Springer
… This review provides an overview of the diphenylamine and benzothiadiazole derivatives that have been reported over the past decade and focuses primarily on the dependence of the …
Number of citations: 6 link.springer.com
M Eswaran, R Dhanusuraman… - Current Analytical …, 2022 - ingentaconnect.com
Background: This is the first review on Poly(diphenylamine) and its nanohybrids, which covers about 181 references demonstrating the brief discussion on the theoretical studies, …
Number of citations: 6 www.ingentaconnect.com

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